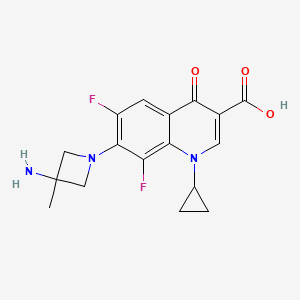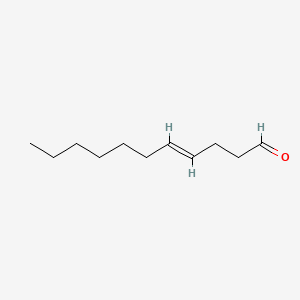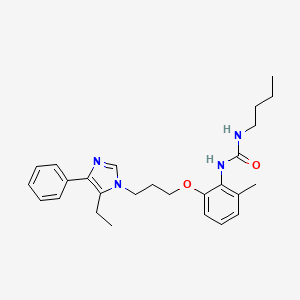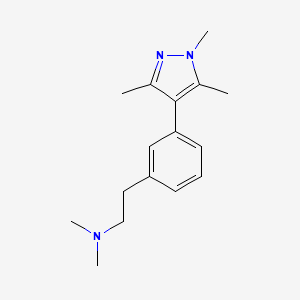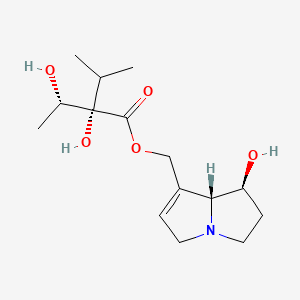
Echinatine
Vue d'ensemble
Description
Echinatine is a high-purity natural product with the CAS number 480-83-1 . It is an active compound that can be derived from C. barrelieri . This compound exhibits strong antioxidant activity .
Synthesis Analysis
Echinatine is a type of pyrrolizidine alkaloid, which are natural secondary metabolites mainly produced in plants, bacteria, and fungi . The latest advances in the extraction and analysis of this class of alkaloids are summarized with special emphasis on chromatographic-based analysis .Applications De Recherche Scientifique
Traditional Chinese Medicine
- Summary of Application : Echinatine is found in Cynoglossum amabile, a traditional Chinese medicine known as Daotihu . It has been used for medicinal, edible, and ornamental purposes in China for many centuries . The whole plant, root, and leaf of C. amabile are used by different ethnic groups to treat various diseases .
- Results or Outcomes : Pharmacological studies show that the chemical extracts of C. amabile possess various biological activities, such as anti-inflammatory, anti-tumor, anti-microbial, cardiovascular effects, ganglionic action, and acetylcholinesterase inhibition .
Cardiovascular Pharmacology
- Summary of Application : Echinatine has been reported to exert antioxidant and anti-inflammatory activities . It has been studied for its functional role in myocardial ischemic/reperfusion (MI/R) injury .
- Methods of Application : In vivo and in vitro models of MI/R injury were established to determine the effect of Echinatine on MI/R injury . Gene expression was examined using quantitative real-time polymerase chain reaction and western blotting .
- Results or Outcomes : Echinatine treatment resulted in a marked decline of lactate dehydrogenase (LDH) and creatine kinase-myocardial band (CK-MB) levels in the serum and myocardium of MI/R rats . It also restrained cardiomyocyte apoptosis in vivo and in vitro .
Antioxidant Mechanisms
- Summary of Application : Echinatin and its 1,1-dimethyl-2-propenyl derivative licochalcone A are two chalcones found in the Chinese herbal medicine Gancao . They have been studied for their antioxidant mechanisms .
- Methods of Application : The antioxidant mechanisms of Echinatin and licochalcone A were investigated using four sets of colorimetric measurements . Three sets were performed in aqueous solution, namely Cu 2+ -reduction, Fe 3+ -reduction, and 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•)-scavenging measurements, while 1,1-diphenyl-2-picrylhydrazyl radical (DPPH•)-scavenging colorimetric measurements were conducted in methanol solution .
Hippo/Yes-Associated Protein Signaling
- Summary of Application : Echinatin has been reported to exert cardioprotective effects against Ischemia/Reperfusion Injury through the involvement of Hippo/Yes-Associated Protein Signaling .
- Methods of Application : In vivo and in vitro models of myocardial ischemic/reperfusion (MI/R) injury were established to determine the effect of Echinatin on MI/R injury . Gene expression was examined using quantitative real-time polymerase chain reaction and western blotting .
- Results or Outcomes : Echinatin treatment resulted in a marked decline of lactate dehydrogenase (LDH) and creatine kinase-myocardial band (CK-MB) levels in the serum and myocardium of MI/R rats . It also restrained cardiomyocyte apoptosis in vivo and in vitro .
Anti-Inflammatory Activities
- Summary of Application : Echinatine has been reported to exert anti-inflammatory activities . It has been studied for its functional role in myocardial ischemic/reperfusion (MI/R) injury .
- Methods of Application : In vivo and in vitro models of MI/R injury were established to determine the effect of Echinatine on MI/R injury . Gene expression was examined using quantitative real-time polymerase chain reaction and western blotting .
- Results or Outcomes : Echinatine treatment resulted in a marked decline of lactate dehydrogenase (LDH) and creatine kinase-myocardial band (CK-MB) levels in the serum and myocardium of MI/R rats . It also restrained cardiomyocyte apoptosis in vivo and in vitro .
Antioxidant Mechanisms
- Summary of Application : Echinatin and its 1,1-dimethyl-2-propenyl derivative licochalcone A are two chalcones found in the Chinese herbal medicine Gancao . They have been studied for their antioxidant mechanisms .
- Methods of Application : The antioxidant mechanisms of Echinatin and licochalcone A were investigated using four sets of colorimetric measurements . Three sets were performed in aqueous solution, namely Cu 2+ -reduction, Fe 3+ -reduction, and 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•)-scavenging measurements, while 1,1-diphenyl-2-picrylhydrazyl radical (DPPH•)-scavenging colorimetric measurements were conducted in methanol solution .
Safety And Hazards
Propriétés
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-DNVSUFBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106928 | |
| Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-743IO8efvg | |
CAS RN |
480-83-1 | |
| Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Echinatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECHINATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743IO8EFVG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



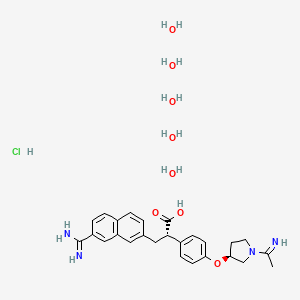
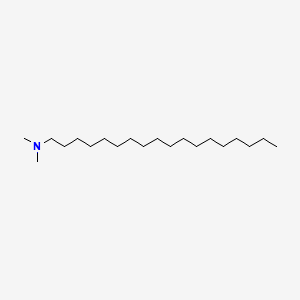
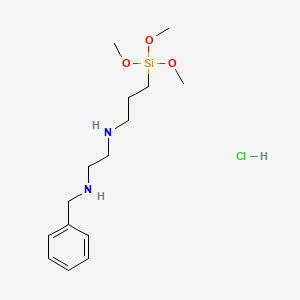
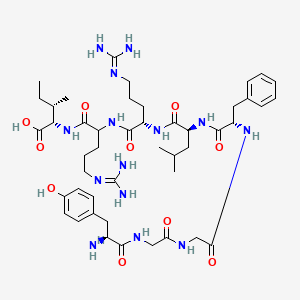
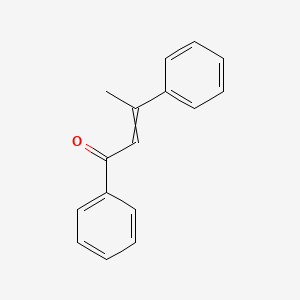
![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)
![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
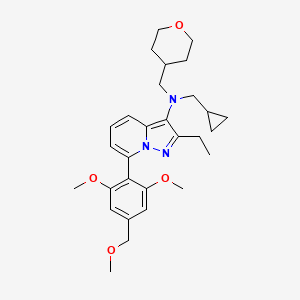
![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)
